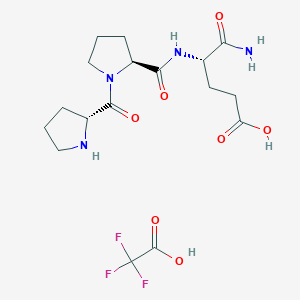

H-D-Pro-Pro-Glu-NH2 Trifluoroacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“H-D-Pro-Pro-Glu-NH2 Trifluoroacetate” is a tripeptide catalyst . It is used in the presence of as little as 1 mol% pPE-amide, where a broad range of aldehydes and nitroolefins react readily with each other . The resulting γ-nitroaldehydes were obtained in excellent yields and stereoselectivities at room temperature .

Molecular Structure Analysis

The molecular structure of “H-D-Pro-Pro-Glu-NH2 Trifluoroacetate” is characterized by a molecular weight of 340.38 and a chemical formula of C₁₅H₂₄N₄O₅ .Chemical Reactions Analysis

In the presence of as little as 1 mol% pPE-amide, a broad range of aldehydes and nitroolefins react readily with each other . The resulting γ-nitroaldehydes were obtained in excellent yields and stereoselectivities at room temperature .Physical And Chemical Properties Analysis

The physical properties of amino acids are consistent with their dipolar ionic structure . They are non-volatile crystalline solids, which melt or decompose at fairly high temperatures, in contrast to amines and carboxylic acids . Amino acids possess high dielectric constants and high dipole moment, reflecting the discrete separation of positive and negative charges in their dipolar ionic forms .Mécanisme D'action

Target of Action

H-D-Pro-Pro-Glu-NH2 Trifluoroacetate is a tripeptide catalyst . It primarily targets a broad range of aldehydes and nitroolefins .

Mode of Action

The compound interacts with its targets (aldehydes and nitroolefins) in the presence of as little as 1 mol% pPE-amide . This interaction leads to the formation of γ-nitroaldehydes .

Biochemical Pathways

It’s known that the compound plays a role in the reaction between aldehydes and nitroolefins, leading to the formation of γ-nitroaldehydes .

Pharmacokinetics

The compound has a molecular weight of 340375, a density of 13±01 g/cm3, and a boiling point of 7567±600 °C at 760 mmHg . These properties may influence its bioavailability.

Result of Action

The primary result of the action of H-D-Pro-Pro-Glu-NH2 Trifluoroacetate is the formation of γ-nitroaldehydes . These γ-nitroaldehydes are obtained in excellent yields and stereoselectivities at room temperature .

Action Environment

It’s known that the compound can function effectively at room temperature .

Propriétés

IUPAC Name |

(4S)-5-amino-5-oxo-4-[[(2S)-1-[(2R)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O5.C2HF3O2/c16-13(22)9(5-6-12(20)21)18-14(23)11-4-2-8-19(11)15(24)10-3-1-7-17-10;3-2(4,5)1(6)7/h9-11,17H,1-8H2,(H2,16,22)(H,18,23)(H,20,21);(H,6,7)/t9-,10+,11-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFPBMLYDEKFCCK-MRDWIYSCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25F3N4O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,3R)-3-Aminocyclohexyl]methanol hydrochloride](/img/structure/B6334442.png)

![6-Bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6334470.png)

![(R)-9-Methyl-6-oxo-6,7,8,9-tetrahydropyrido[3',2':4,5]pyrrolo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B6334473.png)